molecular formula C2H5N3O3 B8585379 O-methyl-N-nitroisourea

O-methyl-N-nitroisourea

Cat. No.: B8585379
M. Wt: 119.08 g/mol
InChI Key: GLIKYKRDYKKEBJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Reaction Mechanism and Kinetics

The nitration follows an electrophilic substitution mechanism with NO₂⁺ as the active species :

  • NO₂⁺ Generation :

    HNO3+2H2SO4NO2++H3O++2HSO4\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-
  • Attack on IO : NO₂⁺ reacts with the guanidine group of IO, forming NIO.

Kinetic studies reveal:

  • Apparent rate constant (kappk_{\text{app}}) peaks at 94% H₂SO₄ due to optimal NO₂⁺ concentration .

  • Activation energy (EaE_a) = 54.2 kJ/mol, pre-exponential factor = 1.21×1061.21 \times 10^6 s⁻¹ .

Side Reactions and Byproduct Control

  • Hydrolysis Reversal : Water regenerates IO from NIO, reducing yield. Oleum mitigates this by dehydrating the system :

    NIO+H2OIO+HNO3\text{NIO} + \text{H}_2\text{O} \leftrightarrow \text{IO} + \text{HNO}_3
  • Byproducts : Over-nitration or decomposition at >60°C forms nitroamines and sulfonic acids .

Stability and Handling Considerations

  • Thermal Decomposition : Rapid exothermic decomposition occurs above 100°C, necessitating strict temperature control .

  • Storage : Stable under anhydrous conditions at 0–5°C; decomposes in humid environments .

Industrial Advancements

  • Safety : Microreactors reduce risks of thermal runaway by enabling precise temperature control .

  • Scalability : Continuous systems achieve 98% space-time yield improvement over batch reactors .

Scientific Research Applications

Synthesis and Production

O-methyl-N-nitroisourea is synthesized primarily through the nitration of O-methylisouronium sulfate under acidic conditions. The process has been optimized using continuous flow microreactor systems, which enhance safety and efficiency by improving mass transfer during the reaction. This method allows for better control over reaction parameters, reducing risks associated with traditional batch processes that involve concentrated acids .

Table 1: Key Parameters for Synthesis of this compound

ParameterValue
Reaction TypeContinuous flow nitration
Acids UsedSulfuric acid and nitric acid
Conversion RateUp to 87.4%
Temperature ControlRequired for safety
Reaction TimeApproximately 12.36 minutes

Agricultural Applications

This compound serves as a critical intermediate in the production of neonicotinoid insecticides, which are widely used for pest control in agriculture. These insecticides are valued for their effectiveness against a variety of pests while being less toxic to mammals compared to traditional pesticides. The compound's role in synthesizing nitroguanidine derivatives further establishes its importance in developing new agricultural chemicals .

Case Study: Neonicotinoid Production

  • Objective: To evaluate the efficiency of this compound in synthesizing neonicotinoids.
  • Methodology: Continuous flow synthesis was employed to produce this compound, which was then converted into neonicotinoid compounds.
  • Results: The process yielded high purity and efficiency, demonstrating the viability of using this compound as a key intermediate in insecticide production.

Biochemical Research Applications

Beyond agriculture, this compound has potential applications in biochemical research, particularly in studies involving mutagenesis. Its structural properties allow it to act as a DNA alkylating agent, which can be utilized to investigate mechanisms of mutation and repair in cellular systems .

Table 2: Research Applications of this compound

Application AreaDescription
Mutagenesis StudiesInvestigating DNA damage and repair mechanisms
Chemical BiologyServing as a model compound for studying alkylation
Pesticide DevelopmentIntermediate in the synthesis of new agrochemicals

Safety and Environmental Considerations

The use of this compound in industrial applications necessitates careful consideration of safety protocols due to its reactive nature and potential toxicity. Research indicates that while it can be synthesized efficiently, the processes must be managed to prevent hazardous reactions associated with concentrated acids used during nitration .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : O-Methyl-N-nitroisourea
  • CAS No.: 57538-27-9
  • Molecular Formula : C₂H₅N₃O₃
  • Molecular Weight : 119.08 g/mol
  • Structure: Combines a nitroso (N–NO₂) group, methyl ether (O–CH₃), and urea backbone (NH–C=O–NH) .

Synthesis :
Produced via nitration of O-methylisouronium sulfate under mixed acid conditions , or through a three-step sequence involving amination, methylation, and nitration using ammonia gas and methylamine hydrochloride . Advantages include scalability (from urea), cost-effectiveness (sulfuric acid as solvent/catalyst), and high yields (>79%) .

Comparison with Structurally Similar Compounds

N-Nitro-S-Methylisothiourea (CAS: 2986-25-6)

Property This compound N-Nitro-S-Methylisothiourea
Structure Urea derivative with O–CH₃ and N–NO₂ Thiourea derivative with S–CH₃ and N–NO₂
Synthesis Nitration of O-methylisouronium sulfate Nitrosation of S-methylisothiourea
Applications NCO surrogate in C–H activation Analytical standard for nitrosamine detection
Safety Explosive; thermal instability Carcinogenic; regulated as nitrosamine

Key Differences :

  • Reactivity : this compound’s urea backbone enables isocyanate release under mild conditions, unlike the thiourea derivative, which lacks analogous reactivity .
  • Regulatory Status : N-Nitro-S-methylisothiourea is classified as a hazardous nitrosamine, requiring stringent handling , whereas this compound is primarily an explosive hazard .

N-Nitroso-N-Methylurea (CAS: 684-93-5)

Property This compound N-Nitroso-N-Methylurea
Structure Urea with O–CH₃ and N–NO₂ Urea with N–CH₃ and N–NO₂
Synthesis Methylation followed by nitration Direct nitrosation of N-methylurea
Applications Polymer functionalization Research alkylating agent (carcinogen)
Toxicity Explosive hazard Potent carcinogen; mutagenic

Key Differences :

  • Functional Groups : The O–CH₃ group in this compound enhances stability for controlled isocyanate release, whereas N–CH₃ in N-nitroso-N-methylurea promotes alkylation reactions (e.g., DNA damage) .
  • Industrial Use: this compound is industrially scalable for agrochemicals , while N-nitroso-N-methylurea is restricted to laboratory research due to carcinogenicity .

N-Nitrosodimethylamine (NDMA; CAS: 62-75-9)

Property This compound N-Nitrosodimethylamine (NDMA)
Structure Urea-based with nitroso group Dialkyl nitrosamine (N–NO₂ with two CH₃)
Synthesis Stepwise nitration/methylation Byproduct of amine-nitrite reactions
Applications Synthetic intermediate No industrial use; regulated contaminant
Regulatory Limits Handled for explosive risk OSHA-regulated carcinogen (1 ppb in water)

Key Differences :

  • Reactivity : NDMA’s small, volatile structure facilitates environmental contamination, while this compound’s bulkier urea framework limits volatility .
  • Detection : NDMA requires advanced analytical methods (e.g., GC-MS) due to ultralow regulatory thresholds , whereas this compound is monitored via FTIR in synthesis .

Data Tables

Table 1. Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
This compound 80–85 Soluble in acetone Explosive; heat-sensitive
N-Nitro-S-Methylisothiourea 120–125 Soluble in DMSO Stable but carcinogenic
N-Nitroso-N-Methylurea 123–125 Soluble in ethanol Light-sensitive; carcinogenic
NDMA –52 Water-miscible Stable; forms in water

Table 2. Industrial and Regulatory Status

Compound Primary Use Regulatory Class Handling Precautions
This compound Agrochemical/pharmaceutical synthesis Explosive Avoid heat/sparks; inert storage
N-Nitro-S-Methylisothiourea Analytical standard Carcinogen Use fume hoods; enclosed systems
N-Nitroso-N-Methylurea Laboratory alkylating agent Carcinogen Restricted access; PPE required
NDMA Contaminant OSHA-regulated carcinogen Water treatment; strict limits

Q & A

Basic Research Questions

Q. How is O-methyl-N-nitroisourea synthesized for use as a reagent in catalytic amidination reactions?

  • Methodological Answer : this compound can be synthesized via nitrosation of methylurea derivatives under controlled acidic conditions. In Cu-catalyzed C–H amidination, it serves as a masked isocyanate surrogate. The reaction typically employs a copper catalyst (e.g., CuI), a radical initiator (e.g., DTBP), and inert solvents like acetonitrile at 80–100°C. The nitro group stabilizes the intermediate, enabling regioselective C–N bond formation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its explosive nature and sensitivity to heat, handling requires:

  • Class I, Type B biological safety hoods for mixing and transfers .
  • Enclosed systems to prevent airborne exposure .
  • Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields. Avoid static electricity and open flames .

Q. How should researchers characterize this compound to confirm its purity and structural integrity?

  • Methodological Answer : Comprehensive characterization includes:

  • 1H/13C NMR to verify methyl and nitro group positions.
  • IR spectroscopy to confirm C=O and N–O stretches (~1700 cm⁻¹ and ~1550 cm⁻¹, respectively).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Differential scanning calorimetry (DSC) to assess thermal stability .

Q. What are the primary research applications of this compound in organic synthesis?

  • Methodological Answer : It is used as:

  • A masked isocyanate in Cu-catalyzed alkane C–H amidination for constructing amines and amides .
  • An intermediate in explosive material synthesis due to its nitro functional group .

Q. What analytical techniques are suitable for detecting nitroso compound impurities in reactions involving this compound?

  • Methodological Answer : Use HPLC-MS with a reverse-phase C18 column and UV detection at 230 nm to separate and quantify nitrosamines. Confirm identities via gas chromatography-mass spectrometry (GC-MS) with electron ionization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize decomposition of this compound in Cu-catalyzed C–H functionalization?

  • Methodological Answer : Optimize by:

  • Temperature control : Maintain ≤100°C to prevent thermal degradation.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst loading : Reduce CuI to 5 mol% to minimize side reactions. Monitor progress via in situ FTIR for real-time nitroso group tracking .

Q. What strategies are effective in resolving contradictory data regarding the catalytic efficiency of this compound compared to traditional isocyanate sources?

  • Methodological Answer : Address discrepancies through:

  • Control experiments : Compare reaction yields under identical conditions (catalyst, solvent, temperature).
  • Kinetic studies : Use stopped-flow NMR to measure intermediate formation rates.
  • Computational modeling : Density functional theory (DFT) to analyze transition states and activation barriers .

Q. What mechanistic insights support the role of this compound as a masked isocyanate in radical-mediated reactions?

  • Methodological Answer : Mechanistic studies reveal:

  • Radical initiation : DTBP generates methyl radicals, abstracting hydrogen from alkanes.
  • Nitroso activation : The nitro group facilitates Cu-mediated N–O bond cleavage, releasing isocyanate equivalents.
  • Trapping experiments : Use TEMPO to confirm radical intermediates via EPR spectroscopy .

Q. How do temperature and solvent polarity affect the stability of this compound, and how should these factors be controlled experimentally?

  • Methodological Answer :

  • Temperature : Decomposition occurs above 120°C; use refrigerated reactors for exothermic reactions.
  • Solvent polarity : High polarity (e.g., water) accelerates hydrolysis. Use anhydrous acetonitrile or dichloromethane. Monitor stability via accelerated rate calorimetry (ARC) .

Q. What computational methods are recommended to model the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Employ:
  • DFT calculations (B3LYP/6-31G*) to map reaction pathways and transition states.
  • Molecular dynamics simulations to study solvent effects on intermediate stability.
  • QTAIM analysis to evaluate electron density changes during N–O bond cleavage .

Properties

Molecular Formula

C2H5N3O3

Molecular Weight

119.08 g/mol

IUPAC Name

methyl N-nitrocarbamimidate

InChI

InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4)

InChI Key

GLIKYKRDYKKEBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)N[N+](=O)[O-]

Origin of Product

United States

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